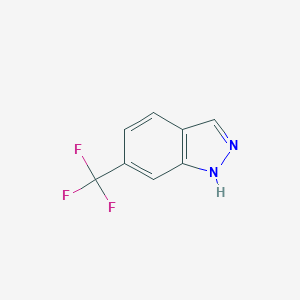
6-(Trifluoromethyl)-1H-Indazole
Cat. No. B152634
Key on ui cas rn:
954239-22-6
M. Wt: 186.13 g/mol
InChI Key: PFAFARJWFBPNIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07879887B2
Procedure details


Under ice-cooling, 1.01 g (12.0 mmol) of sodium nitrate was added to a mixture of 1.54 g (8.29 mmol) of 6-trifluoromethylindazole and 5 ml of concentrated sulfuric acid, and the mixture was stirred for 1 hour. The reaction mixture was poured onto ice and after ammonia water was added dropwise to the mixture under ice-cooling until pH reached 10 or higher, the precipitated solid was collected by filtration and then washed with water, followed by drying. The resulting crude product was dissolved in 50 ml of methanol, activated carbon was added to the mixture, and the mixture was filtered. 0.20 g of 5% Palladium-on-carbon was added to the filtrate, and the mixture was stirred under a hydrogen atmosphere at room temperature for 14 hours. The mixture was filtered through Celite and the filtrate was concentrated under reduced pressure to give 1.57 g (yield: 94%, two steps) of 5-amino-6-trifluoromethylindazole.




Yield
94%
Identifiers


|
REACTION_CXSMILES
|
[N+]([O-])([O-])=O.[Na+].[F:6][C:7]([F:18])([F:17])[C:8]1[CH:16]=[C:15]2[C:11]([CH:12]=[N:13][NH:14]2)=[CH:10][CH:9]=1.S(=O)(=O)(O)O.O.[NH3:25]>>[NH2:25][C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][C:8]=1[C:7]([F:6])([F:17])[F:18])[NH:14][N:13]=[CH:12]2 |f:0.1,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.01 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
1.54 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1=CC=C2C=NNC2=C1)(F)F
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.N
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Under ice-cooling
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was poured onto ice
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling until pH
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
higher, the precipitated solid was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by drying
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The resulting crude product was dissolved in 50 ml of methanol
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
activated carbon was added to the mixture
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
0.20 g of 5% Palladium-on-carbon was added to the filtrate
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred under a hydrogen atmosphere at room temperature for 14 hours
|
|
Duration
|
14 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered through Celite
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C=C2C=NNC2=CC1C(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.57 g | |
| YIELD: PERCENTYIELD | 94% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
